molecular formula C13H24O4 B13439254 Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate

Cat. No.: B13439254
M. Wt: 244.33 g/mol
InChI Key: RBVFUFUZHXDCSH-DUOIGYQMSA-N
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Description

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule and introduce the necessary functional groups through a series of chemical reactions. For example, the hydroxyl groups can be introduced via oxidation reactions, while the ester group can be formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary or secondary alcohols.

Scientific Research Applications

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

methyl (E,6S,7S)-3-ethyl-6,7-dihydroxy-7-methylnon-2-enoate

InChI

InChI=1S/C13H24O4/c1-5-10(9-12(15)17-4)7-8-11(14)13(3,16)6-2/h9,11,14,16H,5-8H2,1-4H3/b10-9+/t11-,13-/m0/s1

InChI Key

RBVFUFUZHXDCSH-DUOIGYQMSA-N

Isomeric SMILES

CC/C(=C\C(=O)OC)/CC[C@@H]([C@](C)(CC)O)O

Canonical SMILES

CCC(=CC(=O)OC)CCC(C(C)(CC)O)O

Origin of Product

United States

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